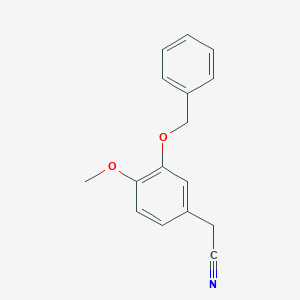

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile

Übersicht

Beschreibung

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile is a chemical compound belonging to the class of acetonitriles. It has the molecular formula C16H15NO3 and is known for its potential therapeutic and industrial applications. This compound has gained significant attention in the scientific community due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-(benzyloxy)-4-methoxybenzaldehyde with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Purification steps may include recrystallization or column chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-(Benzyloxy)-4-hydroxyphenyl)acetonitrile

- 2-(3-(Benzyloxy)-4-ethoxyphenyl)acetonitrile

- 2-(3-(Benzyloxy)-4-methylphenyl)acetonitrile

Uniqueness

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile is unique due to the presence of both benzyloxy and methoxy groups on the aromatic ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

2-(3-(Benzyloxy)-4-methoxyphenyl)acetonitrile is an organic compound with significant potential in biological research, particularly in the field of oncology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by a benzyloxy group and a methoxy group attached to a phenyl ring, along with an acetonitrile functional group. Its molecular formula is CHNO, with a molecular weight of approximately 253.296 g/mol. The presence of these functional groups enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 253.296 g/mol |

| Functional Groups | Benzyloxy, Methoxy, Acetonitrile |

Biological Activity

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in cancer treatment:

- Anti-Metastatic Effects : Similar compounds have shown the ability to inhibit metastasis in hepatocellular carcinoma (HCC) by modulating proteins involved in epithelial-mesenchymal transition (EMT). For instance, studies demonstrated that these compounds can upregulate E-cadherin and downregulate vimentin, Slug, and matrix metalloproteinase-9 (MMP-9), which are critical in cancer cell migration and invasion .

- Cell Proliferation Inhibition : The compound has been linked to reduced proliferation rates in various cancer cell lines. It affects signaling pathways associated with integrins and matrix metalloproteinases, which are crucial for cellular adhesion and migration.

The mechanisms through which this compound exerts its biological effects include:

- Regulation of EMT : By influencing the expression levels of E-cadherin and vimentin, the compound impacts the transition from epithelial to mesenchymal states in cancer cells, thereby reducing their metastatic potential .

- Inhibition of Integrins : The compound may inhibit integrin signaling pathways, which play a vital role in cell adhesion and migration. This inhibition can lead to decreased motility of cancer cells.

Case Studies

A notable study explored the effects of related benzofuran derivatives on HCC cells. The findings indicated that these compounds significantly inhibited cell migration and altered cell morphology without inducing cytotoxicity at non-toxic concentrations. Specifically, the study highlighted that treatment with these derivatives resulted in decreased expression of integrin α7 and MMP-9, further supporting their role as potential anti-metastatic agents .

Future Research Directions

Given the promising results observed with similar compounds, further investigation into this compound is warranted. Future studies should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the detailed molecular pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced biological activity.

Eigenschaften

IUPAC Name |

2-(4-methoxy-3-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14/h2-8,11H,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKGPOJTJAMAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520861 | |

| Record name | [3-(Benzyloxy)-4-methoxyphenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699-39-4 | |

| Record name | [3-(Benzyloxy)-4-methoxyphenyl]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.